molecular formula C10H9NO2 B095492 1-Methylindole-2-carboxylic acid CAS No. 16136-58-6

1-Methylindole-2-carboxylic acid

Cat. No. B095492
CAS RN: 16136-58-6
M. Wt: 175.18 g/mol
InChI Key: MAHAMBLNIDMREX-UHFFFAOYSA-N
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Description

1-Methylindole-2-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a benzene ring fused to a pyrrole ring. The methyl group at the 1-position and the carboxylic acid group at the 2-position distinguish it from other indole derivatives. This compound serves as a precursor or an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the oxidation of 3-substituted 2-methylindoles in carboxylic acids leads to the selective formation of 3-alkyl-2-formylindoles, which are closely related to the 1-methylindole-2-carboxylic acid structure . Another approach involves the use of protective groups, such as (1-nosyl-5-nitroindol-3-yl)methyl esters, which can be deprotected under mild conditions to yield the carboxylic acid . Additionally, the nitration of indoline-2-carboxylic acid followed by dehydrogenation can produce methyl nitroindole-2-carboxylates, which are structurally similar to 1-methylindole-2-carboxylic acid .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are employed to characterize the molecular structure of indole derivatives. For example, methyl 5-methoxy-1H-indole-2-carboxylate, a compound related to 1-methylindole-2-carboxylic acid, has been studied using these methods to assign vibrational modes and investigate its electronic nature . Computational studies, including density functional theory (DFT), provide insights into the HOMO-LUMO energy distribution, reactivity, and non-linear optical properties of these molecules .

Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions, which can be influenced by substituents on the indole ring. For example, the bromination of 1-hydroxyindole-2-carboxylic acid derivatives leads to substitution at specific positions on the ring . The reactivity of these compounds can also be harnessed to convert carboxylic acids into amides, esters, and thioesters, as demonstrated by reactions with 1,1'-oxalyldiimidazole and 1,1'-oxalyldi(1,2,4-triazole) . Furthermore, the formation of 1-methylindole-3-carboxylate derivatives through reactions with lithiomethylphenyl isocyanides has been explored, leading to complex structures such as 5H-benz[2,3]azepino[5,6-b]indol-12-ones and 2,3'-biindolyls .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylindole-2-carboxylic acid and its derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the acidity of the carboxylic acid group, the stability of the molecule, and its reactivity in chemical reactions. The spectroscopic profiling provides valuable information about the electronic environment and the potential for intermolecular interactions, such as hydrogen bonding, which can impact the compound's solubility, melting point, and crystalline structure .

Scientific Research Applications

Application 1: Synthesis of Indole Derivatives

  • Summary of the Application : Indole derivatives, including 1-Methylindole-2-carboxylic acid, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used in the treatment of various disorders in the human body .
  • Results or Outcomes : Indole derivatives have shown various biologically vital properties. They have attracted increasing attention in recent years for their potential in treating cancer cells, microbes, and different types of disorders in the human body .

Application 2: Preparation of Keto-Indoles

  • Summary of the Application : 1-Methylindole-2-carboxylic acid is used as a reactant for the preparation of keto-indoles . These keto-indoles are novel indoleamine 2,3-dioxygenase (IDO) inhibitors .
  • Methods of Application : The compound reacts with thionyl chloride to yield sulfinyl chlorides . These sulfinyl chlorides are then used in the preparation of keto-indoles .
  • Results or Outcomes : The keto-indoles prepared using 1-Methylindole-2-carboxylic acid have shown potential as IDO inhibitors . IDO inhibitors are being researched for their potential in cancer treatment .

Application 3: Synthesis of Selected Alkaloids

  • Summary of the Application : 1-Methylindole-2-carboxylic acid is used in the synthesis of selected alkaloids . Alkaloids are organic compounds of plant origin and have a wide range of pharmacological activities .
  • Results or Outcomes : The synthesized alkaloids have shown various biologically vital properties. They have attracted increasing attention in recent years for their potential in treating various disorders in the human body .

Application 4: HIV-1 Integrase Strand Transfer Inhibitors

  • Summary of the Application : 1-Methylindole-2-carboxylic acid is used in the design and synthesis of novel HIV-1 integrase strand transfer inhibitors . These inhibitors can effectively impair the viral replication .
  • Methods of Application : The compound is used as a scaffold for the development of integrase inhibitors . The indole nucleus of the compound was observed to chelate with two Mg 2+ ions within the active site of integrase .
  • Results or Outcomes : The inhibitors prepared using 1-Methylindole-2-carboxylic acid have shown potential as HIV-1 integrase strand transfer inhibitors . These inhibitors are being researched for their potential in HIV treatment .

Safety And Hazards

1-Methylindole-2-carboxylic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off immediately with plenty of soap and water. Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .

Future Directions

1-Methylindole-2-carboxylic acid has been used in the synthesis of various compounds with potential therapeutic applications. For instance, it has been used in the preparation of keto-indoles as novel indoleamine 2,3-dioxygenase (IDO) inhibitors . It has also been used in the synthesis of fenbufen and ethacrynic acid derivatives as potential antitumor agents via amide coupling reactions . Future research may continue to explore the potential applications of this compound in the development of new therapeutic agents .

properties

IUPAC Name

1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHAMBLNIDMREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167123
Record name 1-Methyl-1H-indole-2-carboxylic acid
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylindole-2-carboxylic acid

CAS RN

16136-58-6
Record name 1-Methyl-1H-indole-2-carboxylic acid
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Record name 1H-Indole-2-carboxylic acid, 1-methyl-
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Record name 1-Methylindole-2-carboxylic acid
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Record name 1-Methyl-1H-indole-2-carboxylic acid
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Record name 1-methyl-1H-indole-2-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of N-(4-{4-amino-7-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-ynyl]thieno[3,2-c]pyridin-3-yl}-2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide (0.078 g, 0.119 mmol) in ethanol (5 mL) was treated with hydrazine monohydrate (0.048 g, 0.955 mmol). The reaction mixture was stirred for 15 hours at 50° C. The solvent was removed under reduced pressure. The compound was purified by preparative HPLC to afford 0.007 g (10%) the title compound. 1H NMR (DMSO-d6, 400 MHz) δ 9.463 (s, 1H), 8.05-7.98 (m, 1H), 7.94 (s, 1H), 7.65-7.6 (m, 1H), 7.561-7.519 (m, 2H), 7.304-7.265 (m, 2H), 7.124 (s, 1H), 7.104-7.084 (m, 1H), 7.046-7.021 (m, 1H), 5.736 (brs, 2H), 3.99 (s, 3H), 3.867 (s, 3H), 2.7-2.6 (m, 2H), 2.58-2.5 (m, 2H), 1.6 (m, 4H); LCMS (Conditions a) Rt 3.45 min (95%), M+ 524.6.
Name
N-(4-{4-amino-7-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-ynyl]thieno[3,2-c]pyridin-3-yl}-2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide
Quantity
0.078 g
Type
reactant
Reaction Step One
Quantity
0.048 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
10%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
TMT Carvalho, LMPF Amaral, VMF Morais… - The Journal of …, 2017 - ACS Publications
… , by ∼10 kJ·mol –1 , than 1-methylindole-2-carboxylic acid, an analysis of the detailed subtle … in 26.5 kJ·mol –1 for 1-methylindole-2-carboxylic acid, which is not compensated by the 4.9 …
Number of citations: 5 pubs.acs.org
J Szmuszkovicz - Organic Preparations and Procedures …, 1972 - Taylor & Francis
Reaction of I with trimethyl phosphite. A mixture of I (17.5 g; 0.1 mole) and trimethyl phosphite (124 g; 1 mole) was refluxed for 22 hours. The resulting pale yellow solution was …
Number of citations: 12 www.tandfonline.com
M Lehr - Journal of medicinal chemistry, 1997 - ACS Publications
… with the arachidonic acid peak in the reversed phase HPLC-chromatogram, we synthesized analogously substituted derivatives of 3-dodecanoyl-1-methylindole-2-carboxylic acid (16b). …
Number of citations: 47 pubs.acs.org
K Selvaraj, S Debnath, KCK Swamy - Organic letters, 2019 - ACS Publications
… The initial reaction was performed between 1-methylindole-2-carboxylic acid 1a and propargyl alcohol 5a in the presence of Sc(OTf) 3 . The oxepinoindolone (ε-lactone) 6aa [cf. Figure …
Number of citations: 29 pubs.acs.org
JH Lee, YG Kim, VK Gupta, RK Manoharan… - Frontiers in …, 2018 - frontiersin.org
… Of the 21 methylindoles tested, 1-methylindole-2-carboxylic acid (1MI2CA) at 0.1 mM (17.5 μg ml -1 ) and 5-methylindole-2-carboxylic acid (5MI2CA) at 0.1 mM effectively inhibited …
Number of citations: 31 www.frontiersin.org
NA Kogan, MI Vlasova - Chemistry of Heterocyclic Compounds, 1974 - Springer
Reaction of aromatic aldehydes with 1-methylindole-2-carboxylic acid and its esters … We found that 1-methylindole-2-carboxylic acid and its methyl ester react exothermically with aromatic …
Number of citations: 3 link.springer.com
KS Singh, SG Sawant, PH Dixneuf - ChemCatChem, 2016 - Wiley Online Library
Pyrrole‐ and indole‐fused isocoumarins constitute important structural units in natural products and pharmacophores, although the direct and selective bifunctionalization of pyrrole and …
JR Johnson, RB Hasbrouck, JD Dutcher… - Journal of the …, 1945 - ACS Publications
… CH, Reaction of the acid chloride of 1-methylindole2-carboxylic acid … To an ether solution of 1-methylindole2-carboxylic acid chloride prepared from 1.4 g. (8 millimoles) of the acid was …
Number of citations: 48 pubs.acs.org
A Ghasemi, AS Elfringhoff, M Lehr - Journal of Enzyme Inhibition …, 2005 - Taylor & Francis
… The 1-methylindole-2-carboxylic acid with a dodecanoylamino substituent in position 3 (19) … The 3-(dodecanoylaminomethyl)-1-methylindole-2-carboxylic acid (20) was prepared using …
Number of citations: 8 www.tandfonline.com
NA Kogan, MI Vlasova - Chemistry of Heterocyclic Compounds, 1976 - Springer
… Aromatic aldehydes react with amides of 1-methylindole-2-carboxylic acid under acid … We synthesized a number of amides and anilides of 1methylindole-2-carboxylic acid (Table 1), …
Number of citations: 4 link.springer.com

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